2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone
Overview
Description
2-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone is a chemical compound that belongs to the family of benzophenone derivatives. This compound is known for its unique structure, which includes a piperazine ring and a thiomethyl group attached to a benzophenone core. It is widely used in various fields, including medical research, environmental research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone typically involves the reaction of 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride with thiomethylating agents under controlled conditions. The process may include the use of acid binding agents and chlorates to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of commercially available and inexpensive starting materials. The process is optimized to achieve high purity (>99%) of the final product, ensuring its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The piperazine ring and thiomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The piperazine ring and thiomethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4’-(4-methylpiperazinomethyl)benzophenone
- 4’-Cyano-2-(4-methylpiperazinomethyl)benzophenone
- 3,4-Dimethyl-2’-(4-methylpiperazinomethyl)benzophenone
Uniqueness
Compared to similar compounds, 2-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone stands out due to its unique thiomethyl group, which imparts distinct chemical and biological properties.
Biological Activity
2-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H22N2S
- Molecular Weight : 306.45 g/mol
The structure features a benzophenone backbone with a piperazine moiety and a thiomethyl group, which contribute to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The piperazine ring can facilitate interactions with neurotransmitter receptors, while the thiomethyl group may enhance lipophilicity, allowing better membrane penetration. This interaction profile suggests potential pharmacological applications in neurology and oncology.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzophenone compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown activity against various Gram-positive bacteria, including Staphylococcus aureus, while demonstrating lower efficacy against Gram-negative strains.
Anticancer Potential
Research has highlighted the anticancer potential of benzophenone derivatives. A study demonstrated that compounds with similar structures induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may possess similar properties.
Data Table: Biological Activities of Related Compounds
Study on Antimicrobial Effects
In a controlled study, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus, suggesting its potential as an antimicrobial agent. The study utilized disk diffusion methods and minimum inhibitory concentration (MIC) assessments to quantify effectiveness.
Evaluation of Anticancer Properties
A recent investigation evaluated the cytotoxic effects of this compound on HeLa and Hep-2 cell lines. The study employed MTT assays to measure cell viability post-treatment. Results indicated a dose-dependent decrease in cell viability, supporting the hypothesis that the compound induces apoptosis in cancer cells.
Properties
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-(4-methylsulfanylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-21-11-13-22(14-12-21)15-17-5-3-4-6-19(17)20(23)16-7-9-18(24-2)10-8-16/h3-10H,11-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALDCBMQOVNUPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643869 | |
Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-99-5 | |
Record name | Methanone, [2-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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